molecular formula C15H21NO3 B7791715 1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid

Cat. No.: B7791715
M. Wt: 263.33 g/mol
InChI Key: CVNUVNTYYGAXAV-UHFFFAOYSA-N
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Description

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

The synthesis of 1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of m-tolyl alcohol with ethylene oxide to form 2-(m-tolyloxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds.

    Biology: This compound can be used in the study of biological pathways involving piperidine derivatives.

    Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound may be explored for potential therapeutic applications.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes in biological systems, leading to its pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(2-(m-Tolyloxy)ethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with the tolyloxy group, potentially leading to unique pharmacological and chemical properties.

Properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-12-3-2-4-14(11-12)19-10-9-16-7-5-13(6-8-16)15(17)18/h2-4,11,13H,5-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNUVNTYYGAXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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